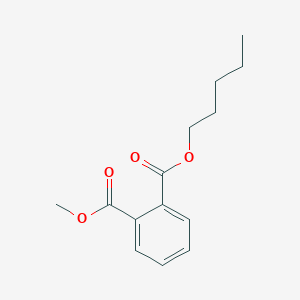

Methyl pentyl phthalate

Description

Significance of Phthalate (B1215562) Esters as Ubiquitous Environmental Contaminants

Phthalate esters are not chemically bound to the polymer matrix of plastics, allowing them to be easily released into the environment throughout the lifecycle of a product, from manufacturing and use to disposal. nih.gov This continuous leaching leads to their widespread presence in various environmental compartments, including the atmosphere, water bodies, soil, and sediment. nih.govnih.govnih.gov As a result, phthalate esters have become ubiquitous environmental contaminants, with detectable levels found globally. nih.govnih.gov Their persistence and potential for bioaccumulation in the food chain raise significant concerns for both ecosystem integrity and human health. nih.govauctoresonline.org

Academic and Research Relevance of Methyl Pentyl Phthalate (Bis(4-methylpentyl)phthalate)

Bis(4-methylpentyl) phthalate, a specific isomer of this compound, has garnered attention in the scientific community for its use as a plasticizer and its detection in various environmental samples. mdpi.com Its presence in aquatic systems has been noted, sometimes at concentrations exceeding those of other regulated phthalates, which is attributed to its high hydrophobicity and resistance to breakdown by water. In research settings, it serves as a reference standard for analytical methods aimed at identifying and quantifying phthalate esters in diverse matrices. Furthermore, its potential to act as an endocrine disruptor, interfering with normal hormonal functions, is a key area of biological investigation.

Current State of Knowledge and Identification of Critical Research Gaps Concerning this compound

While the general toxicity of many phthalates is well-documented, specific data on this compound, particularly bis(4-methylpentyl) phthalate (BMPP), remain limited. A significant research gap exists regarding the chronic effects of low-dose exposure to this compound. Most available studies have concentrated on acute toxicity, leaving long-term impacts largely uncharacterized. Additionally, there is a lack of comprehensive data on the interactive effects of BMPP with other common phthalates, such as its potential for additive or synergistic toxicity. To better understand the risks it poses, further research is needed to fill these knowledge gaps, with recommendations for the use of advanced modeling techniques like physiologically based pharmacokinetic (PBPK) models to improve interspecies extrapolation of toxicity data.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H18O4 | nist.gov |

| Molecular Weight | 250.29 g/mol | nist.gov |

| IUPAC Name | 1,2-Benzenedicarboxylic acid, pentyl methyl ester | nist.gov |

| Boiling Point | 341 - 342 °C | accustandard.comaccustandard.com |

| Flash Point | 180 °C (356 °F) | accustandard.com |

Interactive Data Table: Physicochemical Properties of Bis(4-methyl-2-pentyl) phthalate

| Property | Value | Source |

| Molecular Formula | C20H30O4 | nih.govlgcstandards.com |

| Molecular Weight | 334.45 g/mol | chemicalbook.comsigmaaldrich.com |

| CAS Number | 84-63-9 | nih.govlgcstandards.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Solubility | Soluble in organic solvents like alcohol, ether, and aromatic hydrocarbons. | chembk.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34006-79-6 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |

InChI Key |

LVBQLVTVWRWWMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Methyl Pentyl Phthalate

Detection and Quantification in Environmental Compartments

The detection of methyl pentyl phthalate (B1215562) and its isomers in the environment is accomplished through various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Phthalate esters are frequently detected in aquatic environments, including rivers, due to industrial and domestic effluents. nih.gov While many studies focus on a priority list of phthalates, specific isomers of methyl pentyl phthalate have been included in analytical methods for water sample analysis. For instance, a single-laboratory evaluation of EPA Method 8060 for phthalate esters included bis(4-methyl-2-pentyl) phthalate (BMPP). epa.gov This method's performance was tested on estuarine water and groundwater, with method detection limits for various phthalates ranging from 22 to 640 ng/L for water samples. epa.gov

In a study of the Manzanares and Jarama rivers in central Spain, several phthalates were detected in both river and tap water, although this compound was not among the five specific phthalates targeted in that particular study. nih.gov Similarly, research on the middle-lower Hanjiang River in China found that di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were the most abundant PAEs in water samples. nih.gov The presence of various phthalates in drinking water has also been confirmed in studies, highlighting the importance of monitoring these compounds. nih.gov

Soil, sediment, and house dust are significant sinks for phthalates released into the environment. Sediments in aquatic ecosystems can absorb and accumulate phthalates from the water column. nih.gov

Soil and Sediment: Analytical methods have been developed for the determination of a range of phthalates, including isomers of this compound, in solid samples. The evaluation of EPA Method 8060 showed that for solid samples like sandy loam soil and estuarine sediment, the recovery of spiked phthalates, including bis(4-methyl-2-pentyl) phthalate (BMPP), was variable, indicating that the accuracy is dependent on the sample matrix and concentration. epa.gov Another method developed for detecting 16 phthalate esters in sediment samples using accelerated solvent extraction and GC/MS reported limits of detection ranging from 0.12 to 0.98 ng/g. researchgate.net

Studies in various global locations have documented the presence of different phthalates in sediments. For example, in the U-Tapao canal in Southern Thailand, DEHP, di-isononyl phthalate (DiNP), and DBP were the detected congeners in sediment samples, with total concentrations ranging from 190 to 2010 ng/g dry weight. nih.gov In the Jiulong River, Southeast China, DEHP and DINP were the most abundant congeners in the sediment phase. researchgate.net A study of Biscayne Bay, Florida, also analyzed sediments for a suite of phthalic acid esters. noaa.gov

House Dust: House dust is a primary reservoir for phthalates indoors, leading to human exposure. nih.govsu.se Phthalates are not chemically bound to products and can leach into the indoor environment, associating with dust particles. su.se While numerous studies have quantified common phthalates like DEHP and DBP in house dust, specific data for this compound is less common. nih.govresearchgate.netmdpi.com However, analytical standards for suspect screening in dust trials have included phthalates like bis(4-methyl-2-pentyl) phthalate, indicating its relevance as a potential indoor contaminant. nih.gov A study of dust from decoration material stores in China found that DEHP, DBP, and diisobutyl phthalate (DIBP) were the predominant phthalates, accounting for over 97% of the total measured phthalic acid esters (PAEs). mdpi.com

| Phthalate | Matrix | Location | Concentration Range |

|---|---|---|---|

| Σ3PAEs (DEHP, DiNP, DBP) | Sediment | U-Tapao Canal, Thailand | 190 - 2010 ng/g dw nih.gov |

| DEHP | Sediment | U-Tapao Canal, Thailand | 190 - 890 ng/g dw nih.gov |

| DiNP | Sediment | U-Tapao Canal, Thailand | ND - 840 ng/g dw nih.gov |

| DBP | Sediment | U-Tapao Canal, Thailand | ND - 280 ng/g dw nih.gov |

| Σ6PAEs | Sediment | Jiulong River, China | 0.046 - 1.65 mg/kg researchgate.net |

| Σ9PAEs | House Dust (Decoration Material Stores) | China | 46,100 - 695,000 ng/g mdpi.com |

Phthalates are semi-volatile organic compounds (SVOCs) and are found in both indoor and outdoor air, often bound to particulate matter (PM). researchgate.netaivc.org Indoor concentrations of many phthalates are typically higher than outdoor concentrations, suggesting significant indoor sources. escholarship.org

A study in Shanghai investigating PM2.5-bound phthalates in ambient air utilized an analytical standard that included bis(4-methyl-2-pentyl) phthalate (BMPP). aaqr.org This highlights its identity as a compound of interest in atmospheric studies. The total concentration of 16 measured PAEs in Shanghai's air ranged from

Research in Beijing on PM2.5-bound phthalates in various indoor environments (dormitory, apartment, office) and one outdoor site found that DBP and DEHP were the most abundant, accounting for 76.3% to 97.7% of the total measured PAEs. researchgate.net Another study measuring six PM2.5-bound phthalates in 26 homes and three outdoor locations found that DEHP was the most abundant congener, followed by butyl benzyl (B1604629) phthalate (BBP), DnBP, and di-n-octyl phthalate (DnOP). aivc.org

| Phthalate Group | Matrix | Location | Concentration Range |

|---|---|---|---|

| Σ16PAEs | PM2.5 | Shanghai, China (2015) | <LOQ - 127 ng/m³ aaqr.org |

| Σ16PAEs | PM2.5 | Shanghai, China (2021) | <LOQ - 85.8 ng/m³ aaqr.org |

| Total PAEs | PM2.5 (Indoor - Dorm) | Beijing, China | 9.52 - 1460 ng/m³ researchgate.net |

| Total PAEs | PM2.5 (Indoor - Apt) | Beijing, China | 11.2 - 4790 ng/m³ researchgate.net |

| Total PAEs | PM2.5 (Outdoor) | Beijing, China | 4.10 - 4000 ng/m³ researchgate.net |

| Σ6PAEs | PM2.5 (Indoor) | - | Average: 646.9 ng/m³ aivc.org |

Spatial and Temporal Distribution Patterns of this compound and Related Phthalates

The distribution of phthalates in the environment varies both geographically and over time, influenced by factors such as industrial activity, population density, and environmental conditions.

A study of the Pearl River Delta in China investigated the spatial and temporal distribution of six priority phthalates in surface water and sediments. nih.gov The total concentrations of these phthalates in surface water were found to be higher during the wet season compared to the dry season, while the opposite trend was observed in the sediments. nih.gov In the middle-lower Hanjiang River, the concentrations of PAEs were irregularly distributed and varied significantly between the wet and dry seasons. nih.gov

In Shanghai, atmospheric concentrations of 16 PAEs were compared between 2015 and 2021, showing different concentration ranges and median values between the two years. aaqr.org The study also observed seasonal variations, with different concentration profiles during warm (Spring/Summer) and cold (Fall/Winter) periods. aaqr.org For instance, in 2015, the median concentration for the cold period was 41.5 ng/m³, while for the warm period it was 15.1 ng/m³. aaqr.org

A comparison of an urban, industrial area (Richmond, CA) and a rural area (Bolinas, CA) in the United States found that outdoor air concentrations of three phthalates (including DEHP and DIBP) were higher in the industrial location. escholarship.org Both indoor and outdoor concentrations of DEHP and DIBP were higher in Richmond, suggesting an influence of outdoor sources on indoor levels in that area. escholarship.org

Global and Regional Environmental Surveillance Data

Environmental surveillance programs and targeted research studies provide data on the presence of phthalates in various regions around the world.

Asia: Extensive research has been conducted in China, documenting phthalate concentrations in major river systems like the Pearl River nih.gov, Hanjiang River nih.gov, and Jiulong River researchgate.net, as well as in the air of major cities like Beijing researchgate.net and Shanghai aaqr.org. In Thailand, a study assessed phthalate risks in the sediments of the U-Tapao canal. nih.gov

Europe: A study in central Spain analyzed for the presence of five phthalates in the Jarama and Manzanares rivers and in drinking water supplies for the Madrid region. nih.gov

North America: In the United States, studies have characterized phthalate levels in indoor and outdoor air in California escholarship.org and analyzed sediments in Biscayne Bay, Florida. noaa.gov The U.S. Environmental Protection Agency (EPA) has developed standardized methods for analyzing a range of phthalates, including isomers of this compound, in environmental samples. epa.gov

A systematic review and meta-analysis of international data on urinary phthalate metabolites provides indirect evidence of widespread human exposure to parent phthalate compounds, reflecting their ubiquity in the global environment. medrxiv.org While these studies often focus on a list of priority phthalates, the inclusion of specific this compound isomers like BMPP in advanced analytical methods suggests their relevance for future environmental surveillance. epa.govaaqr.org

Sources and Release Mechanisms of Methyl Pentyl Phthalate into the Environment

Industrial Applications and Commercial Products as Primary Sources

Methyl Pentyl Phthalate (B1215562) is a phthalate ester primarily utilized for its properties as a plasticizer in a range of industrial applications. Plasticizers are additives that increase the flexibility and durability of plastic materials. The industrial synthesis of BMPP involves the esterification of phthalic anhydride (B1165640) with 4-methyl-2-pentanol.

The compound's primary role as a plasticizer leads to its incorporation into a variety of materials and products. Beyond its main function in flexible plastics, it is also a component in coatings, adhesives, and inks. Furthermore, its use extends to the consumer market, where it has been identified as an ingredient in cosmetics and baby skin care products. chemicalbook.com In a scientific context, it serves as a reference standard in analytical chemistry for the detection and quantification of phthalate esters in various samples.

Table 1: Documented Applications and Products Containing Methyl Pentyl Phthalate

| Category | Specific Use or Product | Reference |

|---|---|---|

| Industrial Applications | Plasticizer for flexible plastics | |

| Component in coatings | ||

| Component in adhesives | ||

| Component in inks | ||

| Commercial Products | Cosmetics | chemicalbook.com |

| Baby skin care products | chemicalbook.com | |

| Scientific Research | Analytical reference standard |

Migration, Leaching, and Evaporation from Polymeric Materials and Consumer Goods

Phthalate plasticizers like this compound are not chemically bound to the polymer chains of the materials they are mixed with. medcraveonline.com This physical, rather than chemical, integration allows them to be released from products over time. medcraveonline.com The primary mechanisms for this release are migration, leaching, and evaporation.

Migration refers to the movement of the phthalate within the plastic or to the surface. Leaching is the process where the phthalate is extracted from the material into a surrounding liquid, such as water or saliva. diva-portal.org Evaporation is the release of the compound as a vapor into the air. medcraveonline.com While these processes are well-documented for phthalates as a general class of compounds, specific research quantifying the rates of migration, leaching, or evaporation for this compound from polymeric materials and consumer goods is not extensively detailed in the available literature.

Discharge from Waste Treatment Facilities and Environmental Disposal Routes

A significant pathway for this compound to enter the environment is through wastewater systems. copernicus.org Industrial and domestic use of products containing the compound leads to its presence in wastewater, which is then processed at wastewater treatment plants (WWTPs).

A 2023 study of the Atoyac River basin in Mexico identified Bis(4-methyl-2-pentyl) phthalate (BMPP) as one of the detected phthalates in the river water. copernicus.org The research pointed to the discharge of untreated or poorly treated wastewater from the metropolitan areas of Puebla and Tlaxcala, which host numerous industries, as the main source of the pollution. copernicus.org The highest concentrations were found in industrial zones, implicating sources such as chemical plants and textile production. copernicus.org

Furthermore, a comprehensive review of organic contaminants in Chinese sewage sludge listed di(4-methyl-2-pentyl) phthalate as a compound analyzed in these studies, indicating its accumulation in the solid residue of wastewater treatment. amazonaws.com The disposal of products containing phthalates in landfills is another major environmental route. diva-portal.org Within landfills, these compounds can be released and become components of landfill leachate, which is the contaminated liquid that drains from a landfill. diva-portal.orgresearchgate.net This leachate can then contaminate groundwater. diva-portal.org

Table 2: Findings of this compound in Environmental Samples Related to Waste and Discharge

| Study Location/Type | Sample Matrix | Compound Detected | Identified Source/Significance | Reference |

|---|---|---|---|---|

| Atoyac River basin, Mexico | River Water | Bis(4-methyl-2-pentyl) phthalate (BMPP) | Discharges of untreated/poorly treated wastewater from industrial and metropolitan areas. | copernicus.org |

| Review of studies in China | Sewage Sludge | di(4-methyl-2-pentyl) phthalate | Indicates accumulation in the solid phase during wastewater treatment. | amazonaws.com |

Diffuse Environmental Release Pathways

Beyond direct discharges, this compound is released into the environment through more diffuse, widespread pathways. One such pathway is atmospheric release. A 2023 study investigating PM2.5-bound phthalates in the air of Shanghai included bis(4-methyl,2-pentyl) phthalate (BMPP) among the 16 phthalates it analyzed, confirming its presence in airborne particulate matter. aaqr.org Phthalates can enter the atmosphere through evaporation from products and the burning of plastic materials. nih.gov Once in the atmosphere, they can be transported over long distances before being deposited in soil and water. acs.org

Urban runoff is another diffuse pathway for phthalates in general. nih.govresearchgate.net Rainwater flowing over urban surfaces can pick up pollutants and transport them into local water systems. While specific data for this compound in urban runoff is limited, the presence of other phthalates in such samples suggests it as a potential transport mechanism. nih.gov

Environmental Fate and Transport of Methyl Pentyl Phthalate

Environmental Mobility and Partitioning Characteristics

The mobility and partitioning of methyl pentyl phthalate (B1215562) in the environment are primarily dictated by its water solubility, octanol-water partition coefficient (Kow), and its tendency to sorb to organic matter in soil and sediment.

Methyl pentyl phthalate has a calculated octanol-water partition coefficient (log Kow) of 2.820 and a water solubility corresponding to a log10WS of -3.63 (in mol/L) chemeo.com. The log Kow value suggests a moderate tendency to partition into organic phases, such as soil organic carbon and lipids in organisms, rather than remaining in the aqueous phase.

The partitioning behavior of phthalates can be complex. For some phthalates, the octanol-water partitioning coefficient has not been found to be a reliable predictor of their partitioning in natural systems like lakes, suggesting that other environmental factors also play a significant role. chemspider.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H18O4 | chemeo.com |

| Molecular Weight | 250.29 g/mol | chemeo.com |

| log Kow (Octanol-Water Partition Coefficient) | 2.820 (Calculated) | chemeo.com |

Note: The values for log Kow and log10WS are calculated properties and may differ from experimental values.

Bioaccumulation and Biomagnification Potential in Environmental Food Chains

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure, including water, food, and sediment. Biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher levels in a food chain.

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in aquatic organisms from the water. Chemicals with a log Kow between 2 and 4 are generally considered to have a low to moderate potential for bioconcentration. With a calculated log Kow of 2.820, this compound would be expected to have a low to moderate bioaccumulation potential chemeo.com.

It is important to note that the metabolism of phthalates within an organism can significantly influence the extent of bioaccumulation. Phthalate diesters can be metabolized to their corresponding monoesters, which are generally more water-soluble and more readily excreted. mdpi.com

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Potential | Basis |

|---|---|---|

| Bioconcentration Factor (BCF) | Low to Moderate | Based on a calculated log Kow of 2.820 chemeo.com |

Note: These are estimated potentials in the absence of specific experimental data.

Persistence and Degradability in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation is a primary degradation pathway for most phthalate esters in the environment. accustandard.com Numerous microorganisms in soil and aquatic environments have been shown to degrade phthalates. The process typically begins with the hydrolysis of the diester to the corresponding monoester and alcohol, which are then further broken down. nih.gov For this compound, this would involve the formation of monomethyl phthalate and monopentyl phthalate.

The rate of biodegradation of phthalates is influenced by the length and branching of their alkyl chains. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable than those with longer or branched chains. Given its structure with a methyl and a pentyl group, this compound is expected to be biodegradable.

The persistence of phthalates can vary significantly depending on environmental conditions. While some phthalates can be degraded relatively quickly under favorable aerobic conditions, their persistence can increase in anaerobic environments or where microbial activity is low. biosynth.com For instance, some phthalates have been observed to persist in sediments. biosynth.com The half-life of phthalates in the environment can range from a few hours to several years, depending on the specific compound and the environmental matrix. nih.govnih.gov

Table 3: General Degradation Characteristics of Phthalates

| Degradation Process | General Findings for Phthalates | Relevance to this compound |

|---|---|---|

| Aerobic Biodegradation | Primary degradation pathway in soil and water. accustandard.com | Expected to be the main mechanism of degradation. |

| Anaerobic Biodegradation | Slower than aerobic degradation but can be significant under certain conditions. biosynth.com | May contribute to degradation in anaerobic sediments. |

| Hydrolysis | Generally a slow process for phthalate esters under neutral pH conditions. | Not likely a major degradation pathway compared to biodegradation. |

| Photolysis | Can contribute to the degradation of phthalates in the atmosphere and surface waters. | May play a role in sunlit environmental compartments. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Monomethyl phthalate |

Degradation and Transformation Pathways of Methyl Pentyl Phthalate

Abiotic Transformation Processes

Abiotic degradation of phthalate (B1215562) esters in the environment is primarily driven by photodegradation and hydrolysis, which are influenced by factors such as sunlight intensity, pH, and temperature.

Photodegradation is a significant abiotic process for the transformation of phthalate esters in the environment. This process can occur through direct photolysis by ultraviolet (UV) radiation or be accelerated by photocatalysts such as titanium dioxide (TiO2).

Direct UV photolysis can lead to the cleavage of the C-C bond of the aromatic ring and the aliphatic chain of phthalate esters. For instance, in the case of dimethyl phthalate (DMP), short-wave ultraviolet radiation can directly cleave these bonds, leading to the formation of a transitional product which then reacts with hydroxyl ions in the water to form methyl-o-hydroxybenzoate nih.gov.

Photocatalysis, particularly using TiO2, has been shown to be a highly effective method for degrading various pollutants, including phthalate esters researchgate.net. The UV/TiO2 system demonstrates a strong degradation ability for several phthalate esters nih.gov. In this process, UV irradiation of TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are the main oxidative species responsible for the degradation of the phthalate molecule nih.govsysu.edu.cn. These radicals attack the phthalate ester, leading to its mineralization into carbon dioxide (CO2) and water (H2O) sysu.edu.cn. The degradation pathways in a UV/TiO2 system can differ from direct photolysis. For example, in the degradation of DMP, the primary intermediate products identified were dimethyl 3-hydroxyphthalate and dimethyl 2-hydroxyphthalate, indicating that hydroxylation is a key step in this process researchgate.net. Another ring-opening byproduct, methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate, has also been detected under the UV/TiO2 system nih.gov.

The efficiency of photodegradation can vary depending on the specific phthalate ester and the system used. For example, in one study, the UV/TiO2 system showed the strongest degradation ability for DMP and diethyl phthalate (DEP), while its effect on dibutyl phthalate (DBP) was less pronounced compared to other systems nih.gov. The degradation of DEP in both UV/H2O2 and UV/TiO2 treatments has been shown to follow a pseudo-first-order kinetic pattern semanticscholar.org.

Table 1: Comparison of Photodegradation Systems for Phthalate Esters

| System | Target Phthalate | Key Findings | Reference |

| UV | Dimethyl Phthalate (DMP) | Direct cleavage of C-C bonds, formation of methyl-o-hydroxybenzoate. | nih.gov |

| UV/TiO2 | Dimethyl Phthalate (DMP) | Strong degradation ability, formation of hydroxylated intermediates. | nih.govresearchgate.net |

| UV/TiO2 | Diethyl Phthalate (DEP) | Strong degradation ability, follows pseudo-first-order kinetics. | nih.govsemanticscholar.org |

| UV/TiO2 | Dibutyl Phthalate (DBP) | Strong degradation ability, but efficiency can vary compared to other phthalates. | nih.gov |

This table provides an interactive summary of research findings on the photodegradation of different phthalate esters.

Hydrolysis is another abiotic process that can contribute to the degradation of phthalate esters in aqueous environments. This process involves the cleavage of the ester bonds, resulting in the formation of a monoester and subsequently phthalic acid and the corresponding alcohol. However, the rate of hydrolysis for many phthalate esters under typical environmental conditions is generally slow. For instance, the hydrolysis half-life of dimethyl phthalate is estimated to be about 20 years, indicating its relative stability in the natural environment with respect to this degradation pathway researchgate.net. The rate of hydrolysis can be influenced by pH, with alkaline conditions generally favoring the reaction nih.gov.

Biotic Degradation Processes (Biodegradation)

Biodegradation by microorganisms is considered the most effective means of eliminating phthalate esters from the environment nih.gov. A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalates under both aerobic and anaerobic conditions researchgate.netresearchgate.net.

The initial step in the biodegradation of phthalate esters, under both aerobic and anaerobic conditions, is the hydrolysis of the ester bonds to yield phthalic acid and the corresponding alcohol nih.govd-nb.info.

Aerobic Degradation: Under aerobic conditions, the degradation of phthalic acid is typically initiated by dioxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of intermediates such as 4,5-dihydroxyphthalate nih.gov. This is followed by decarboxylation to form protocatechuate, which is a central intermediate in the aerobic degradation of many aromatic compounds researchgate.netnih.gov. Protocatechuate then undergoes ring cleavage, either through an intradiol or extradiol pathway, and the resulting products are further metabolized through central metabolic pathways like the beta-ketoadipate pathway nih.govnih.gov.

Anaerobic Degradation: Under anaerobic conditions, the degradation of phthalic acid follows a different pathway. The process is initiated by the activation of phthalic acid to its corresponding thioester, phthaloyl-CoA, by CoA ligases or CoA transferases nih.govresearchgate.net. This is followed by a mechanistically challenging decarboxylation step to form benzoyl-CoA, which is a central intermediate in the anaerobic degradation of aromatic compounds nih.govresearchgate.net.

Numerous bacterial strains capable of degrading phthalate esters have been isolated from various environments researchgate.net. Both pure cultures and microbial consortia have been shown to be effective in the degradation of these compounds.

Pure Cultures: Over 80 bacterial strains from 36 genera, including Pseudomonas, Gordonia, Rhodococcus, Sphingomonas, and Bacillus, have been identified as being capable of degrading phthalate esters researchgate.netnih.gov. For example, Rhodococcus sp. has demonstrated the ability to degrade a wide range of phthalate esters with high efficiency sysu.edu.cn. Gram-positive bacteria are noted for having a broad substrate spectrum, being able to degrade both low and high molecular weight phthalates nih.gov.

Microbial Consortia: Microbial consortia, which consist of multiple interacting microbial species, can be more robust and efficient in degrading complex mixtures of pollutants like phthalate esters plos.org. A synthetic bacterial consortium comprising Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 was able to simultaneously and efficiently degrade a mixture of six priority phthalate esters researchgate.net. In another study, a bacterial consortium designated LV-1, dominated by the families Brucellaceae and Sinobacteraceae, was capable of degrading di-n-butyl phthalate (DBP) plos.org. The metabolic cooperation between different species in a consortium can lead to the complete mineralization of phthalates and their intermediates nih.gov. For instance, the degradation of di-n-octyl phthalate was achieved through the metabolic cooperation of Gordonia sp. strain JDC-2, which converted the phthalate to phthalic acid, and Arthrobacter sp. strain JDC-32, which then degraded the phthalic acid d-nb.info.

Table 2: Examples of Phthalate-Degrading Microorganisms

| Microorganism/Consortium | Target Phthalate(s) | Key Findings | Reference |

| Rhodococcus sp. | Various Phthalate Esters | Wide substrate range and high degradation efficiency. | sysu.edu.cn |

| Pseudomonas, Gordonia, Sphingomonas, Bacillus | Various Phthalate Esters | Commonly isolated genera with phthalate-degrading capabilities. | researchgate.netnih.gov |

| Synthetic Consortium (ZJUTW + YC + LH1) | Mixture of 6 priority PAEs | Complete degradation of short-chain PAEs within 48h and significant degradation of long-chain PAEs within 72h. | researchgate.net |

| Consortium LV-1 | Di-n-butyl phthalate (DBP) | Dominated by Brucellaceae and Sinobacteraceae, effective in DBP degradation. | plos.org |

| Gordonia sp. JDC-2 & Arthrobacter sp. JDC-32 | Di-n-octyl phthalate (DOP) | Metabolic cooperation for the complete degradation of DOP. | d-nb.info |

This interactive table showcases a selection of microorganisms and consortia involved in the biodegradation of phthalate esters.

The initial and critical step in the biodegradation of phthalate esters is the hydrolysis of the ester bonds, which is catalyzed by enzymes such as carboxylesterases and lipases researchgate.net. These enzymes break down the diesters into monoesters and then into phthalic acid and the corresponding alcohol researchgate.net.

Carboxylesterases and lipases have been shown to catalyze the transformation of various phthalate ester congeners in both water and soil researchgate.net. The efficiency of this enzymatic degradation is influenced by the structure of the phthalate ester, with those having shorter alkyl chains being more readily degraded than those with longer alkyl chains researchgate.net. The two ester bonds of phthalate esters are typically hydrolyzed in a stepwise manner by a combination of type I enzymes (diesterases) and type II enzymes (monoesterases) nih.gov. Commercial porcine pancreas lipase has been shown to degrade diethylhexyl phthalate (DEHP) and diethyl phthalate (DEP), leading to the formation of their respective monoesters and phthalic acid iyte.edu.tr.

Following the initial hydrolysis, the degradation of the resulting phthalic acid proceeds through the aerobic or anaerobic pathways described previously, involving enzymes such as dioxygenases and decarboxylases.

Identification and Characterization of Degradation Metabolites in Non-Human Systems

The biodegradation of phthalate esters (PAEs) is a critical process in determining their environmental fate and persistence. In various non-human systems, including microbial cultures and environmental matrices like soil and water, PAEs are known to undergo transformation into various metabolites. While specific studies on methyl pentyl phthalate are limited, the degradation pathways of other structurally similar phthalates provide a strong basis for identifying its likely metabolites.

The primary and most widely recognized pathway for the microbial degradation of phthalate esters begins with the enzymatic hydrolysis of one of the ester bonds. nih.govd-nb.infonih.govnih.gov This initial step is catalyzed by esterases or lipases, resulting in the formation of the corresponding monoester and alcohol. d-nb.info In the case of this compound, this would yield mono-methyl phthalate and pentanol, or mono-pentyl phthalate and methanol, depending on which ester bond is cleaved first.

Following the initial hydrolysis, the monoester metabolite is typically further hydrolyzed to phthalic acid and the remaining alcohol. nih.govnih.gov Phthalic acid then serves as a central intermediate that undergoes further degradation. nih.govmdpi.com Aerobic bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring of phthalic acid, leading to the formation of intermediates like 4,5-dihydroxyphthalate or protocatechuate. nih.govmdpi.com These intermediates are then susceptible to ring cleavage, ultimately breaking down the aromatic structure into simpler aliphatic compounds that can be utilized in central metabolic pathways. nih.govnih.gov

Under anaerobic conditions, the degradation of phthalic acid follows a different route. It is often activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a common intermediate in the anaerobic degradation of aromatic compounds. nih.gov

While direct empirical data on the metabolites of this compound in non-human systems is not extensively documented in scientific literature, the well-established degradation pathways for other phthalates allow for the prediction of its primary degradation products.

Table 1: Predicted Initial Degradation Metabolites of this compound in Non-Human Systems

| Parent Compound | Predicted Initial Metabolite | Enzyme Class | System |

| This compound | Mono-methyl phthalate | Esterase/Lipase | Microbial Cultures, Soil, Water |

| This compound | Mono-pentyl phthalate | Esterase/Lipase | Microbial Cultures, Soil, Water |

| This compound | Phthalic acid | Esterase/Lipase | Microbial Cultures, Soil, Water |

| This compound | Methanol | Esterase/Lipase | Microbial Cultures, Soil, Water |

| This compound | Pentanol | Esterase/Lipase | Microbial Cultures, Soil, Water |

Table 2: Common Downstream Metabolites in the Aerobic Degradation of Phthalic Acid

| Intermediate | Further Metabolites | Enzyme Class | System |

| Phthalic acid | 4,5-Dihydro-4,5-dihydroxyphthalate | Dioxygenase | Aerobic Bacteria |

| 4,5-Dihydro-4,5-dihydroxyphthalate | 4,5-Dihydroxyphthalate | Dehydrogenase | Aerobic Bacteria |

| 4,5-Dihydroxyphthalate | Protocatechuate | Decarboxylase | Aerobic Bacteria |

It is important to note that the specific metabolites and the rate of degradation can be influenced by various factors, including the microbial species present, environmental conditions such as pH and temperature, and the presence of other organic compounds. nih.gov

Ecotoxicological Investigations and Mechanistic Insights of Methyl Pentyl Phthalate

Overall Environmental Impact Assessment

Current Status of Research on Environmental Impact of Methyl Pentyl Phthalate (B1215562)

Phthalates are recognized as widespread environmental contaminants due to their use as plasticizers. nih.govnih.gov They are not chemically bound to the polymer matrix and can leach into the environment, contaminating soil, water, and air. nih.govmdpi.com The environmental fate of phthalates is influenced by their chemical structure, particularly the length of their alkyl chains. mst.dk Generally, phthalates can be found in various environmental compartments, including aquatic ecosystems and soil. mdpi.comnih.gov

The lack of specific research on methyl pentyl phthalate highlights a significant data gap in the understanding of the environmental risks posed by this particular compound. Further investigation is needed to determine its specific environmental distribution, persistence, and potential for bioaccumulation and toxicity to various organisms.

Endocrine Disruption Mechanisms in Model Organisms and In Vitro Systems

Information specifically detailing the endocrine disruption mechanisms of this compound is scarce. However, the broader class of phthalates is well-established as endocrine-disrupting chemicals (EDCs). e-apem.org They can interfere with the body's hormonal systems through various mechanisms.

Interference with Steroidogenesis (e.g., Leydig Cell Function, Ovarian Steroid Hormone Synthesis)

While direct evidence for this compound is lacking, studies on other phthalates provide insight into potential mechanisms. For instance, some phthalates and their metabolites have been shown to interfere with steroidogenesis. In animal models, exposure to certain phthalates can disrupt the function of Leydig cells in the testes, which are responsible for producing testosterone (B1683101). e-apem.org This can lead to reduced testosterone levels and subsequent reproductive issues.

Disruption of Hypothalamic-Pituitary-Gonadal Axis Signaling

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproduction. frontiersin.org Dysfunction of the HPG axis is a known mechanism of reproductive toxicity for several environmental endocrine disruptors, including some phthalates. frontiersin.org These chemicals can interfere with the production and release of hormones at the level of the hypothalamus, pituitary gland, and gonads, leading to a cascade of adverse effects on reproductive function. frontiersin.org Specific studies on how this compound affects this axis are not currently available.

Developmental and Reproductive Toxicity Mechanisms in Non-Human Animal Models

There is a significant lack of data from non-human animal models specifically examining the developmental and reproductive toxicity mechanisms of this compound. The broader class of phthalates, however, has been shown to cause a range of developmental and reproductive toxicities in animal studies. nih.govcbs8.com

Exposure to certain phthalates during critical developmental windows can lead to adverse outcomes in offspring. In male rodents, in utero exposure to some phthalates has been linked to a spectrum of reproductive tract malformations, sometimes referred to as the "phthalate syndrome." nih.gov These effects are often attributed to the anti-androgenic activity of the phthalate metabolites.

In females, animal studies have suggested that phthalate exposure can affect reproductive physiology and the development of estrogen-sensitive tissues. nih.gov However, the evidence for female reproductive toxicity is generally less extensive than for males. cbs8.com

A study that included di-pentyl phthalate found that oral administration to young male rats resulted in testicular atrophy. nih.gov This finding suggests that phthalates with a pentyl group may have the potential to induce male reproductive toxicity.

The absence of specific studies on this compound in non-human animal models makes it impossible to detail its specific mechanisms of developmental and reproductive toxicity.

Effects on Ovarian Follicular Development and Ovulation

The impact of phthalates on female reproductive health, particularly on ovarian function, is a growing area of research. nih.govresearchgate.netillinois.edu Exposure to phthalates can interfere with folliculogenesis (the growth and maturation of ovarian follicles) and steroidogenesis (the production of steroid hormones), which can lead to adverse outcomes such as premature ovarian failure, anovulation, and infertility. nih.govillinois.edu While specific studies focusing solely on this compound are limited in this context, research on phthalate mixtures provides valuable insights.

Studies on environmentally relevant phthalate mixtures containing compounds like diethyl phthalate (DEP), di-n-butyl phthalate (DBP), diisobutyl phthalate (DiBP), benzyl (B1604629) butyl phthalate (BBzP), di(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DiNP) have demonstrated detrimental effects on ovarian function. nih.gov For instance, such mixtures have been found to decrease the growth of antral follicles, increase oocyte fragmentation, and reduce the secretion of essential steroid hormones including androstenedione, testosterone, estrone, and estradiol (B170435). nih.gov

Furthermore, preconception exposure to certain phthalate metabolites has been linked to altered levels of reproductive hormones. nih.govnews-medical.net For example, higher levels of some phthalate metabolites have been associated with lower estradiol levels across the menstrual cycle. nih.gov Conversely, higher levels of phthalate metabolites have been consistently associated with increased levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), particularly at ovulation. nih.gov These hormonal imbalances can disrupt the delicate processes of follicular development and ovulation. nih.govnews-medical.net

Table 2: Effects of Phthalate Mixtures on Ovarian Function

| Parameter | Observed Effect | Reference |

|---|---|---|

| Antral follicle growth | Decreased. | nih.gov |

| Oocyte fragmentation | Increased. | nih.gov |

| Steroid hormone secretion (androstenedione, testosterone, estrone, estradiol) | Decreased. | nih.gov |

| Estradiol levels (preconception exposure) | Lower. | nih.gov |

| FSH and LH levels (preconception exposure) | Higher. | nih.gov |

Cellular and Molecular Mechanisms Beyond Endocrine Disruption (e.g., Oxidative Stress Induction, Inflammation)

Beyond their well-documented endocrine-disrupting effects, phthalates, including potentially this compound, can exert toxicity through other cellular and molecular mechanisms, notably the induction of oxidative stress and inflammation. nih.govmdpi.complos.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. mdpi.com

Several studies have demonstrated a link between phthalate exposure and increased markers of oxidative stress. mdpi.complos.orgnih.govnih.govillinois.edu Phthalates like DEHP have been shown to inhibit the activities of antioxidant enzymes, leading to a significant increase in ROS levels. mdpi.com This can result in oxidative damage to lipids, proteins, and DNA. mdpi.comnih.gov For example, exposure to phthalates has been associated with increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. plos.org Furthermore, studies have shown a correlation between urinary phthalate metabolite concentrations and biomarkers of nucleic acid oxidation. nih.gov

Inflammation is another key mechanism through which phthalates can cause harm. nih.govnih.gov While the evidence is not always consistent, some studies have reported positive associations between certain phthalate metabolites and inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6). nih.govnih.gov It has been hypothesized that phthalate-induced oxidative stress may be a contributing factor to the inflammatory response. nih.gov The interplay between oxidative stress and inflammation can contribute to a range of adverse health outcomes. mdpi.com

Table 3: Cellular and Molecular Mechanisms of Phthalate Toxicity

| Mechanism | Key Findings | Reference |

|---|---|---|

| Oxidative Stress | Inhibition of antioxidant enzymes, increased ROS production, increased lipid peroxidation (e.g., MDA), and nucleic acid oxidation. | mdpi.complos.orgnih.gov |

| Inflammation | Positive association with inflammatory markers like CRP and IL-6 in some studies. | nih.govnih.gov |

Environmental Monitoring and Biomonitoring for Exposure Assessment of Methyl Pentyl Phthalate

Targeted Environmental Monitoring Programs for Methyl Pentyl Phthalate (B1215562) in Various Ecosystems

Targeted environmental monitoring programs are essential for understanding the distribution and persistence of chemical contaminants. Although specific large-scale programs singling out methyl pentyl phthalate are not prominently documented in the available literature, phthalate esters (PAEs) are frequently included in the monitoring of various environmental matrices due to their ubiquitous nature and potential ecological impact.

Phthalates are monitored in aquatic ecosystems, including rivers, lakes, and marine environments, as well as in terrestrial systems. They are recognized as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) mdpi.com. Monitoring efforts typically analyze their concentrations in water, sediment, and soil.

Water and Sediment Monitoring: Phthalates enter aquatic systems through industrial discharges, wastewater treatment plant effluents, and runoff from agricultural and urban areas frontiersin.org. Due to their chemical properties, many phthalates have a tendency to adsorb to particulate matter and accumulate in sediments epa.govifremer.fr. Therefore, monitoring programs often analyze both water columns and sediment beds to get a complete picture of the contamination.

Studies have reported the presence of various phthalates in surface waters and sediments worldwide mdpi.comnih.gov. For instance, a study of the Jukskei River catchment in South Africa detected several phthalates in unfiltered water, filtered water, and sediment samples, with concentrations of some compounds reaching up to 9.76 ng/mL in water and 4910 ng/g dry weight in sediment nih.gov. Another study in Baiyang Lake, China, found that Dibutyl phthalate (DBP) and di-isobutyl phthalate (DIBP) were the predominant phthalates in the overlying water mdpi.com. Such programs provide critical data on the environmental burden of these plasticizers.

Soil Monitoring: Phthalate contamination in soil is also a significant concern, often resulting from the use of plastic mulching in agriculture, sewage sludge application, and atmospheric deposition nih.gov. Monitoring studies in agricultural soils in China have shown widespread PAE contamination, with concentrations ranging from a few μg/kg to tens of mg/kg nih.gov. The most abundant compounds are often di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) nih.gov.

The table below summarizes concentrations of commonly monitored phthalates in various environmental ecosystems from selected studies.

| Phthalate | Ecosystem/Matrix | Concentration Range | Location |

|---|---|---|---|

| DEHP | River Water (unfiltered) | up to 9.76 ng/mL | Jukskei River, South Africa |

| DMP | River Water (unfiltered) | 0.04 ng/mL | Jukskei River, South Africa |

| DEHP | River Sediment | up to 4910 ng/g dw | Jukskei River, South Africa |

| Total PAEs | Agricultural Soil | 0.445 to 4.437 mg/kg | South China |

| DBP | Lake Water | up to 831.1 ng/L | Baiyang Lake, China |

| DIBP | Lake Water | up to 330.1 ng/L | Baiyang Lake, China |

Biomonitoring Studies in Environmental Species and Non-Human Biota

Due to their rapid metabolism, the parent phthalate esters are often not the ideal biomarkers of exposure in organisms. Instead, their primary metabolites, monoalkyl phthalate esters (MPEs), are considered more reliable indicators iaea.org.

A study on wild marine organisms from the Yangtze River Delta analyzed five common PAEs and their corresponding MPEs in 95 samples, including fish, prawns, and molluscs iaea.org. Key findings from this and similar studies include:

Metabolites as Better Indicators: MPEs were detected more frequently than the parent PAEs, suggesting that the metabolites are better biomarkers for assessing contamination in wild organisms iaea.org.

Tissue Distribution: In fish, the highest concentrations of MPEs were consistently found in the bile iaea.org.

Trophic Dilution: Evidence of trophic dilution for both PAEs and MPEs suggests that these compounds may be further metabolized at higher trophic levels iaea.org.

Bioaccumulation: Phthalates have been shown to bioconcentrate in fish, with reported bioconcentration factors (BCF) of 120 for DEHP in carp nih.gov.

Phthalates such as diethyl phthalate (DEP), DEHP, and DBP are known to affect reproduction and development in wildlife, including molluscs, crustaceans, and amphibians, with effects observed at environmentally relevant concentrations ca.gov.

The following table presents data on the detection of phthalate metabolites in marine organisms.

| Analyte | Organism Type | Key Finding | Reference Study |

|---|---|---|---|

| Monoalkyl Phthalate Esters (MPEs) | Fish, Prawns, Molluscs | Higher detection frequency than parent PAEs. | Yin et al. (2016) |

| MPEs | Fish | Highest concentrations consistently observed in bile. | Yin et al. (2016) |

| DEHP | Carp | Bioconcentration Factor (BCF) of 120. | Oehlmann et al. (2009) |

| Short-branched MPEs | Marine Organisms | Levels significantly correlated with total PAE + MPE levels. | Yin et al. (2016) |

Wastewater-Based Epidemiology for Estimating Population-Level Exposure to Phthalate Plasticizers

Wastewater-based epidemiology (WBE) has emerged as a non-intrusive and cost-effective method for estimating population-wide exposure to various chemicals, including phthalates nih.govacs.org. This approach involves measuring the concentrations of human-excreted biomarkers—in this case, phthalate metabolites—in raw wastewater from a defined community nih.gov. The measured loads of these biomarkers can then be back-calculated to estimate the average daily intake of the parent phthalate compounds for the population served by the wastewater treatment plant.

While specific WBE studies for this compound are not documented in the reviewed literature, the methodology has been successfully applied to other widely used phthalates acs.org. A pioneering study in Spain developed and applied a WBE method to estimate exposure to six common phthalate diesters by analyzing eight of their metabolites in wastewater nih.govacs.org.

Key findings from WBE studies on phthalates include:

Metabolite Occurrence: Phthalate metabolites are consistently detected in raw wastewater, with concentrations of some metabolites reaching up to 1.6 µg/L nih.govacs.org.

Dominant Metabolites: In the Spanish study, the highest concentrations were found for monoethyl phthalate (MEP), the metabolite of DEP, with levels between 300–1600 ng/L acs.org. Metabolites of dimethyl phthalate (MMP), di-iso-butyl phthalate (MiBP), and di-n-butyl phthalate (MnBP) were also found in significant concentrations acs.org.

Exposure Estimation: By converting metabolite concentrations in wastewater into daily intake levels, researchers can compare population-level exposure to established health-based guidance values nih.gov. In some cases, estimated exposures for certain phthalates surpassed the tolerable daily intake, particularly for toddlers nih.gov.

This approach provides near real-time data on a community's exposure, complementing traditional biomonitoring methods like urine analysis nih.gov.

The table below shows the concentration ranges of several phthalate metabolites found in raw wastewater in a study from Northwest Spain.

| Phthalate Metabolite | Parent Compound | Concentration Range in Raw Wastewater (ng/L) |

|---|---|---|

| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | 300–1600 |

| Monomethyl phthalate (MMP) | Dimethyl phthalate (DMP) | 48–1800 |

| Mono-iso-butyl phthalate (MiBP) | Di-iso-butyl phthalate (DiBP) | 67–277 |

| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | 55–274 |

| Monobenzyl phthalate (MBzP) | Benzyl (B1604629) butyl phthalate (BzBP) | <19 |

Data sourced from a study in the NW region of Spain acs.org.

Trends in Environmental and Biomonitoring Concentrations of Phthalates Over Time

Long-term monitoring reveals dynamic changes in environmental and human exposure to phthalates, often reflecting shifts in chemical production, product use, and regulatory actions. While specific trend data for this compound is not available, extensive data from human biomonitoring programs like the U.S. National Health and Nutrition Examination Survey (NHANES) illustrates these trends for other phthalates.

Analysis of NHANES data from 2001 to 2010 showed a significant shift in the exposure profile of the U.S. population to various phthalates nih.govgwu.edu.

Decreasing Trends: Exposures to phthalates that have faced regulatory pressure and voluntary phase-outs, such as DEHP and DnBP, have generally decreased. The urinary concentrations of metabolites for monoethyl phthalate (MEP), mono-n-butyl phthalate (MnBP), monobenzyl phthalate (MBzP), and the sum of DEHP metabolites all showed significant reductions over the decade gwu.edu. For example, MEP concentrations decreased by 42% between 2001-2002 and 2009-2010 nih.gov.

Increasing Trends: Conversely, exposures to some replacement phthalates have increased. The concentration of monoisobutyl phthalate (MiBP), a metabolite of DiBP, increased by 206% over the same period nih.gov. Metabolites of other high-molecular-weight phthalates, such as diisononyl phthalate (DiNP), also showed increasing trends nih.gov.

These shifts highlight the importance of continuous monitoring to track the effectiveness of regulations and to identify emerging chemicals of concern. Similar trends, with decreasing concentrations of regulated phthalates, have been observed in other regions, including in a 27-year study using samples from the German Environmental Specimen Bank nih.gov.

The following table summarizes the temporal trends for several key phthalate metabolites in the U.S. population between 2001 and 2010.

| Phthalate Metabolite | Parent Compound | Percent Change (2001-2002 to 2009-2010) |

|---|---|---|

| Monoethyl phthalate (MEP) | DEP | -42% |

| Mono-n-butyl phthalate (MnBP) | DnBP | -17% |

| Monobenzyl phthalate (MBzP) | BBzP | -32% |

| Sum of DEHP metabolites (ΣDEHP) | DEHP | -37% |

| Monoisobutyl phthalate (MiBP) | DiBP | +206% |

| Monocarboxyoctyl phthalate (MCOP) | DiNP | +149% (from 2005-06) |

Data from Zota et al. (2014) based on the NHANES survey nih.govgwu.edu.

Remediation and Mitigation Strategies for Methyl Pentyl Phthalate Contamination

Bioremediation Approaches

Bioremediation harnesses natural biological processes to break down environmental pollutants. For phthalate (B1215562) contamination, these methods are considered cost-effective and environmentally friendly. researchgate.netnih.gov

Composting and Enhanced Microbial Degradation for Contaminated Soil

Composting has emerged as a promising technology for the remediation of soil contaminated with phthalate esters (PAEs). nih.gov This process utilizes the metabolic activity of a diverse microbial community to break down organic pollutants. The addition of organic amendments, such as compost, to contaminated soil can significantly accelerate the biodegradation of PAEs. researchgate.netresearchgate.net Studies on compounds structurally similar to methyl pentyl phthalate, such as di-n-butyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), have demonstrated that microbial degradation is the primary removal mechanism in soil. researchgate.net The introduction of compost can reduce the degradation time for these phthalates by several days. researchgate.net

The effectiveness of composting is influenced by factors such as temperature, pH, and the composition of the microbial community. researchgate.net Aerobic composting, in particular, has shown high removal efficiency for PAEs in soil, with some studies reporting 20% to 100% removal. nih.gov The microorganisms involved, primarily bacteria and fungi, produce enzymes like hydrolases that break down the ester bonds of phthalates, initiating the degradation process. nih.gov While direct data for this compound is scarce, the principles of microbial degradation suggest that composting would be a viable remediation strategy.

Phytoremediation Potential in Environmental Matrices

Physico-Chemical Treatment Technologies

Physico-chemical treatment methods offer alternative and often faster approaches to the remediation of phthalate-contaminated water and soil. nih.gov These technologies include adsorption, advanced oxidation processes, and membrane filtration.

Adsorption Technologies (e.g., Biochar, Activated Carbon)

Adsorption is a widely used technique for removing organic pollutants from aqueous solutions. iwaponline.com Activated carbon and biochar are common adsorbents due to their high surface area and porous structure. mdpi.comnih.gov These materials can effectively bind phthalate molecules, removing them from the contaminated matrix. iwaponline.commdpi.com The efficiency of adsorption depends on the properties of the adsorbent, the specific phthalate, and environmental conditions like pH and temperature. mdpi.com For instance, the adsorption capacity of activated carbon for some phthalates has been shown to be significant. mdpi.com Biochar, a charcoal-like material produced from biomass, has also been investigated as a low-cost adsorbent for phthalates. nih.gov The surface of biochar can be modified to enhance its adsorption capacity for specific pollutants. nih.gov

| Adsorbent | Target Phthalate | Adsorption Capacity (mg/g) | Reference |

| Peat-based Activated Carbon | Diethyl phthalate (DEP) | 858 | mdpi.com |

| Albizia julibrissin pods Activated Carbon | Dibutyl phthalate (DBP) | 977 | mdpi.com |

| Green-reed Biochar | Diethyl phthalate (DEP) | 46.04 | mdpi.com |

| Rice-straw Biochar | Diethyl phthalate (DEP) | 31.54 | mdpi.com |

| Sawdust Biochar | Diethyl phthalate (DEP) | 18.39 | mdpi.com |

Advanced Oxidation Processes (AOPs) (e.g., UV-based, Fenton, Ozonation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. researchgate.netnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic compounds, including phthalates, into less harmful substances like carbon dioxide and water. e3s-conferences.org Common AOPs for phthalate degradation include UV/H₂O₂ photolysis, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), and ozonation. researchgate.nete3s-conferences.orgnih.gov

The degradation efficiency of AOPs for phthalates can be very high, often exceeding 90%. e3s-conferences.org For example, the UV/TiO₂ system has demonstrated high removal efficiencies for several phthalates. e3s-conferences.org The combination of different AOPs can further enhance the degradation of these pollutants. nih.gov The degradation of phthalates by AOPs typically follows pseudo-first-order kinetics. researchgate.netnih.gov

Membrane Filtration and Electrochemical Methods

Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), are effective in removing phthalates from water. researchgate.netnih.gov These pressure-driven processes use semi-permeable membranes to separate contaminants from the water stream. nih.gov Studies have shown that both NF and RO membranes can achieve high rejection rates for various phthalates, often exceeding 90%. researchgate.netnih.gov The performance of these membranes is influenced by factors like membrane material, pore size, and the chemical properties of the phthalate. nih.gov

Electrochemical methods represent another promising technology for the degradation of phthalates. iwaponline.comnih.gov These methods involve the use of electrodes to induce the oxidation of pollutants. electrochemsci.orgmdpi.com Boron-doped diamond (BDD) anodes, for instance, have shown high efficiency in the complete mineralization of diethyl phthalate. electrochemsci.org The degradation efficiency of electrochemical methods is dependent on parameters such as current density, temperature, and the type of electrode material used. electrochemsci.orgnih.gov

| Technology | Target Phthalate(s) | Removal Efficiency (%) | Reference |

| Nanofiltration (NF3 membrane) | Dibutyl phthalate (DBP) | 92.5–98.8 | nih.gov |

| Nanofiltration (NF3 membrane) | Butyl benzyl (B1604629) phthalate (BBP) | 88.7–91.7 | nih.gov |

| Hybrid NF + RO | Diethyl phthalate (DEP), Di(2-ethylhexyl) phthalate (DEHP) | >99.9 | nih.gov |

| Electrochemical (BDD anode) | Diethyl phthalate (DEP) | Total mineralization | electrochemsci.org |

| Electrochemical (Ce-doped Ti/PbO₂ electrode) | Dibutyl phthalate (DBP) | 98.2 | nih.gov |

Source Reduction and Prevention Strategies for Phthalate Release

The primary approach to mitigating environmental contamination by this compound and other phthalates involves a proactive strategy focused on source reduction and the prevention of their release into the environment. Since phthalates are not chemically bound to the polymer matrix of many products, they can easily leach or evaporate, leading to widespread environmental distribution. sapub.orgresearchgate.net Effective prevention strategies are therefore crucial and encompass regulatory actions, industrial process modifications, and consumer behavior changes.

A significant driver for source reduction has been the implementation of stringent regulations in various countries that restrict the use of certain phthalates in consumer products, particularly those intended for children. sapub.orgnih.gov For example, phthalates like DEHP, DBP, BBP, DiNP, DiDP, and DnOP have been prohibited in concentrations higher than 0.1% in children's toys and childcare articles in the United States and Canada. sapub.org Similar restrictions are in place in Europe and Japan. nih.gov These regulations compel manufacturers to seek safer alternatives and redesign their products to eliminate or reduce phthalate content.

Industrial strategies for preventing phthalate release are multifaceted. One key approach is the substitution of high-risk phthalates with less toxic alternatives or the adoption of phthalate-free technologies. nih.gov In sectors like food processing, where contamination of edible oils is a concern, innovative refining processes have been developed. For instance, high-temperature stripping under vacuum conditions can effectively remove lipophilic compounds like phthalates from vegetable oils while preserving the oil's quality. patentlyfood.com This method leverages the volatility of phthalates to separate them from the oil, achieving a significant reduction in their concentration. patentlyfood.com

Furthermore, industries can implement source control measures in their wastewater treatment processes. While conventional wastewater treatment can remove a significant portion of phthalates, combining different technologies, such as anaerobic treatment with a membrane bioreactor, can substantially increase removal efficiency from around 65-71% to as high as 95-97%. nih.gov

Consumer awareness and behavioral changes also play a vital role in preventing phthalate release. toxicfreefuture.org Simple actions can significantly reduce an individual's exposure and contribution to environmental contamination. These include:

Avoiding PVC/Vinyl Products: Choosing products made from alternative materials like wood, glass, or stainless steel instead of PVC, which often contains phthalates. toxicfreefuture.org

Checking Product Labels: Opting for products that are explicitly labeled "phthalate-free," especially in personal care items and cosmetics where phthalates may be hidden under the term "fragrance." ewg.org

Altering Food Consumption Habits: Reducing the consumption of processed and fast foods, which are often associated with higher phthalate exposure due to plastic packaging and processing equipment. toxicfreefuture.orgewg.org Reheating food in glass or ceramic containers instead of plastic can also minimize phthalate migration. ewg.org

Promoting Handwashing: Regular handwashing has been shown to be an effective strategy in reducing the body burden of certain phthalate metabolites. nih.gov

The table below illustrates various strategies for reducing the release of phthalates from different sources.

The effectiveness of these strategies is supported by research. For example, a study on Taiwanese girls demonstrated that interventions such as increased handwashing and reduced consumption of beverages from plastic cups led to a significant decrease in urinary concentrations of phthalate metabolites. nih.gov This highlights the direct impact of preventative measures on human exposure and, by extension, on the reduction of phthalates released into the environment through human waste.

Ultimately, a multi-pronged approach that combines regulatory oversight, industrial innovation, and public education is the most effective way to reduce the environmental footprint of this compound and other phthalates.

Emerging Research Areas and Future Perspectives on Methyl Pentyl Phthalate

Deeper Elucidation of Environmental Fates and Long-Term Ecological Impacts of Methyl Pentyl Phthalate (B1215562)

While research has extensively covered common phthalates, the specific environmental fate and long-term ecological impacts of methyl pentyl phthalate remain less understood, necessitating further investigation. Phthalates, as a class of compounds, are known to be widespread environmental contaminants due to their use as plasticizers. nih.govresearchgate.net They are not chemically bound to the polymer matrix and can leach into the environment, contaminating soil, water, and air. nih.govresearchgate.net The hydrophobicity of phthalates causes them to be readily adsorbed onto soil and sediment. nih.gov

The persistence of phthalates in the environment is influenced by the length of their alkyl chains; those with longer chains tend to be more persistent. researchgate.net This is attributed to their increased hydrophobicity, which leads to stronger binding with soil organic matter and reduced bioavailability for microbial degradation. researchgate.net While general degradation pathways for phthalates in aerobic microbes often involve initial hydrolysis to a mono-alkyl phthalate acid ester, the specific rates and intermediate products for this compound require more focused study. researchgate.net

Integration of Omics Technologies for Mechanistic Toxicological Studies in Model Organisms

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the molecular mechanisms underlying the toxicity of this compound. numberanalytics.comresearchgate.net These technologies allow for a comprehensive analysis of the effects of chemical exposure on biological systems at a molecular level. numberanalytics.com By examining changes in gene expression, protein abundance, and metabolite profiles in model organisms exposed to this compound, researchers can identify specific toxicity pathways and biomarkers of exposure or effect. numberanalytics.comresearchgate.net

For instance, transcriptomic analysis can reveal alterations in gene expression patterns in response to this compound, providing insights into the cellular processes that are disrupted. Proteomics can identify changes in the abundance of specific proteins, which can serve as biomarkers of toxicity. numberanalytics.com Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of an organism and how it is altered by chemical exposure.

The integration of these omics datasets can provide a more holistic understanding of the toxicological effects of this compound. numberanalytics.com This approach can help in identifying key molecular initiating events and adverse outcome pathways (AOPs), which are critical for modernizing toxicological risk assessments. researchgate.net Epigenetic modifications, such as DNA methylation, are also an important area of investigation, as studies have shown that phthalate exposure can lead to changes in DNA methylation patterns, which may have long-term health consequences. nih.gov

Development of Advanced Computational Modeling for Predictive Ecotoxicology and Degradation Pathways

Advanced computational modeling is an increasingly vital tool for predicting the ecotoxicology and degradation pathways of chemicals like this compound. nih.gov Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) can provide detailed insights into the interactions of phthalates with biological molecules and their transformation in the environment. nih.govresearchgate.net

Molecular docking, for example, is a computational method used to analyze the interaction between a ligand (like a phthalate) and a protein. researchgate.net This can help in understanding how this compound might bind to and affect the function of important enzymes or receptors in an organism. researchgate.netnih.gov Such studies can predict the potential for endocrine disruption or other toxic effects. researchgate.net

Computational models can also be used to predict the degradation pathways of this compound. mdpi.com By simulating the chemical reactions involved in processes like hydrolysis and biodegradation, researchers can estimate the persistence of the compound in the environment and identify potential breakdown products. researchgate.netmdpi.com For instance, DFT methods have been used to calculate the rate constants for the base-catalyzed hydrolysis of phthalate esters. researchgate.net These predictive models, when validated with experimental data, can be invaluable for environmental risk assessment and for prioritizing chemicals for further testing. nih.govresearchgate.net

Innovation in Remediation Technologies and Sustainable Management Approaches

Developing effective and sustainable remediation technologies is crucial for addressing environmental contamination by phthalates, including this compound. nih.gov Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net Composting, in particular, has been shown to be an effective technology for remediating phthalate-contaminated soil, with aerobic composting generally being more efficient than anaerobic methods. nih.gov

Research is ongoing to enhance the efficiency of bioremediation through techniques like bioaugmentation (the addition of specific microbial strains with high degradation capabilities) and by combining it with other green technologies such as biochar adsorption and phytoremediation. nih.gov Identifying and characterizing the specific enzymes and microbial pathways involved in the degradation of this compound can lead to more targeted and effective bioremediation strategies. nih.gov

Sustainable management approaches also involve minimizing the release of phthalates into the environment in the first place. This includes developing and using safer alternatives to phthalates in consumer and industrial products. uml.edu

Comprehensive Comparative Studies with Phthalate Alternatives and Mixtures

As concerns over the health and environmental impacts of certain phthalates have grown, a variety of alternative plasticizers have been introduced. uml.edu However, the toxicological profiles of many of these alternatives are not well-established. uml.edu Therefore, comprehensive comparative studies are needed to evaluate the potential risks of this compound alongside its alternatives.

These studies should assess a range of endpoints, including potential endocrine-disrupting effects and other health impacts. uml.edu It is also critical to investigate the effects of exposure to mixtures of phthalates and their alternatives, as this reflects real-world exposure scenarios. researchgate.net Research has shown that the combined effects of chemicals in a mixture can be additive, synergistic, or antagonistic. researchgate.net

Studies have begun to compare the effects of phthalates and their substitutes on various biological processes. For example, some research has investigated how these compounds affect biofilm formation in bacteria. researchgate.net Furthermore, human exposure studies have measured metabolites of both traditional phthalates and their alternatives in biological samples to assess real-world exposure levels and potential health associations. nih.gov

Q & A

Q. What analytical methods are recommended for detecting and quantifying methyl pentyl phthalate in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for phthalate analysis due to their sensitivity and specificity. For volatile organic compounds like MPP, inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) with Ar+-induced chemical ionization has shown promise in detecting molecular or protonated ions, enabling precise quantification . Method validation should include recovery experiments, matrix-matched calibration, and limits of detection/quantification to address matrix interference.

Q. How should researchers design exposure studies to evaluate MPP toxicity in animal models?

Follow standardized protocols for dose administration, such as oral gavage or dietary incorporation, ensuring dose levels reflect human-relevant exposures. Include control groups, multiple dose cohorts, and endpoints aligned with systemic effects (e.g., hepatic, renal, or reproductive toxicity). Dose standardization across studies is critical; convert administered doses to internal metrics (e.g., area-under-the-curve for plasma metabolites) to improve cross-study comparability .

Q. What strategies mitigate data inconsistencies in epidemiological studies on MPP health effects?

Address confounding variables (e.g., co-exposure to other phthalates) through stratified analysis or multivariable regression. Use biomarker-based exposure assessment (e.g., urinary metabolites) rather than self-reported data to reduce misclassification. Transparently report sources of bias (e.g., selection bias) and conduct sensitivity analyses to test robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro mechanistic data and in vivo toxicity findings for MPP?

Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response relationships across experimental systems. For example, in vitro hepatic toxicity data may underestimate in vivo effects due to differences in metabolic activation or tissue distribution. Validate in vitro findings using transgenic animal models or human organoids to assess relevance to intact biological systems .

Q. What systematic review methodologies are optimal for synthesizing evidence on MPP's endocrine-disrupting effects?

Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment. Use tools like the Navigation Guide to evaluate evidence strength, categorizing confidence levels (e.g., "robust" vs. "slight") based on study design, consistency, and mechanistic plausibility. Prioritize studies reporting metabolite-specific effects rather than parent compound exposure .

Q. How should dose-response relationships be analyzed when studying MPP's non-monotonic effects?